Benzohydrazide
CAS No.: 106731-53-7
Cat. No.: VC20747569
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 106731-53-7 |
---|---|
Molecular Formula | C7H8N2O |
Molecular Weight | 136.15 g/mol |
IUPAC Name | benzohydrazide |
Standard InChI | InChI=1S/C7H8N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10) |
Standard InChI Key | WARCRYXKINZHGQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NN |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NN |
Boiling Point | 267 °C (decomposes) |
Colorform | Plates from wate |
Melting Point | 115.0 °C 115 °C |
Chemical Structure and Properties
Benzohydrazide, also known as benzoic-hydrazide, possesses a molecular weight of 136.154 g/mol and melting point of 115°C . The compound features a benzoyl group attached to a hydrazine moiety, creating a reactive structure that readily participates in numerous chemical transformations. This arrangement of atoms provides multiple reaction sites that contribute to its versatility as a synthetic building block.
Molecular Characteristics
The chemical formula C₇H₈N₂O represents benzohydrazide's composition with a benzene ring connected to the hydrazide functional group. The presence of both nucleophilic nitrogen atoms and an electrophilic carbonyl group enables diverse reaction pathways that are exploited in medicinal chemistry and organic synthesis. The compound's structure facilitates hydrogen bonding and coordination with metal ions, properties that are valuable in designing biologically active derivatives.
Synthesis Methods
Conventional Synthetic Approaches
The primary synthetic route to benzohydrazide involves the reaction of benzoic acid derivatives with hydrazine hydrate. The general reaction can be represented as:
C₆H₅COOCH₃ + NH₂NH₂ → C₆H₅CONHNH₂ + CH₃OH
The conventional method typically follows these steps:
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Mixing methyl benzoate (1.35 mL, 0.01 mol) with hydrazine hydrate (0.58 mL, 0.012 mol) in a flat-bottomed flask
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Refluxing the mixture for approximately 2 hours
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Cooling to room temperature to obtain a white precipitate
Microwave-Assisted Synthesis
Modern synthetic approaches have employed microwave technology to enhance reaction efficiency:
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Combining methyl benzoate (1.35 mL, 0.01 mol) with hydrazine hydrate (0.583 mL, 0.012 mol) in a beaker
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Refluxing at 350 W for 2 minutes
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Adding 1 mL of ethanol and subjecting to further microwave irradiation for one additional minute at 500 W
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Washing the resulting white precipitate with water and recrystallizing from ethanol
This microwave-assisted method significantly reduces reaction time from hours to minutes while maintaining product quality.
Comparison of Synthesis Methods
Table 1: Comparison of Conventional and Microwave Methods for Benzohydrazide Synthesis
Parameter | Conventional Method | Microwave Method |
---|---|---|
Reaction Time | 2 hours | 3 minutes |
Energy Consumption | Higher | Lower |
Temperature Control | Less precise | More precise |
Yield | Standard | Typically higher |
Solvent Requirements | Higher | Lower |
Equipment Complexity | Lower | Higher |
Chemical Reactivity Profile
Acylation Reactions
Benzohydrazide undergoes acylation to form 1,2-diacylhydrazines or hydrazones, depending on the specific reaction conditions employed. The most common acylation reactions involve:
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Reagents: Acyl chlorides (e.g., 4-fluorobenzoyl chloride)
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Conditions: Low temperature (0–5°C) in THF to suppress disubstitution
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Mechanism: Nucleophilic substitution at the hydrazide nitrogen
Schiff Base Formation
This compound readily reacts with aldehydes to form Schiff bases, which are critical intermediates in coordination chemistry and pharmaceutical development:
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Reagents: Various aldehydes (e.g., 2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde)
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Conditions: Typically performed in alcoholic solvents (methanol/ethanol) with catalytic glacial acetic acid
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Products: N'-benzylidene-benzohydrazide derivatives with varied substitution patterns
These reactions form the basis for synthesizing many biologically active derivatives of benzohydrazide as described in the literature.
Biological Activities and Therapeutic Applications
Antimicrobial Properties
Benzohydrazide derivatives have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. Novel imidazo[1,2-a]pyrimidin-2-yl)methylene)benzohydrazides synthesized from 2-aminopyrimidine exhibited excellent antibacterial activity, with compounds 5c, 5d, 5g, 5i, and 5j showing particularly promising results against various bacterial strains .
Additionally, quinaxaline-benzohydrazides synthesized through condensation of quinoxaline-2-carboxaldehyde with various benzohydrazides in ethanol demonstrated significant antibacterial potential. Compounds 6c, 6d, and 6h exhibited superior activity compared to other synthesized analogs in the series .
Antifungal Activity
Recent research has revealed remarkable antifungal properties in benzohydrazide derivatives. A 2025 study reported the synthesis of 38 new benzohydrazide derivatives bearing the 4-aminoquinazoline moiety that exhibited extraordinary fungicidal activities against agricultural phytopathogenic fungi. Notable compounds A5, A6, A11, and A17 demonstrated EC₅₀ values of 0.66, 0.71, 0.40, and 0.42 μg/mL against Colletotrichum gloeosporioides, comparable to boscalid (0.36 μg/mL) and significantly superior to carbendazim (6.96 μg/mL) .
Compound A6, featuring a 3,4-difluorophenyl group, showed exceptional broad-spectrum antifungal effects with EC₅₀ values ranging from 0.63 to 3.82 μg/mL against eight tested fungi. In vivo assays confirmed its efficacy, with curative and protective activities of 72.6% and 78.9% at 200 μg/mL against Rhizoctonia solani-caused rice sheath blight, outperforming boscalid (70.7% and 65.2%, respectively) .
Table 2: Antifungal Activity of Selected Benzohydrazide Derivatives Against Colletotrichum gloeosporioides
Compound | EC₅₀ (μg/mL) | Structure Feature |
---|---|---|
A5 | 0.66 | Aminoquinazoline moiety |
A6 | 0.71 | 3,4-difluorophenyl group |
A11 | 0.40 | Aminoquinazoline moiety |
A17 | 0.42 | Aminoquinazoline moiety |
Boscalid (reference) | 0.36 | Commercial fungicide |
Carbendazim (reference) | 6.96 | Commercial fungicide |
Mechanism of Action Studies
Detailed investigations into the mechanism of action revealed that compound A6 disrupts cell membrane integrity of R. solani, as evidenced by relative conductivity measurements, cellular content leakage, fluorescence microscopy, and scanning electron microscopy observations. The compound also exhibits effective inhibition of succinate dehydrogenase (SDH) from R. solani with an IC₅₀ of 11.02 μM, slightly weaker than the SDH inhibitor boscalid (5.17 μM) .
Molecular docking analysis demonstrated that compound A6 forms strong interactions with key residues of the SDH enzyme through hydrogen bonding, electrostatic interactions, and π-cation interactions. Safety assessments confirmed that compound A6 is environmentally friendly, posing minimal risk to rice crops and honeybees .
Novel Derivatives and Structure-Activity Relationships
Aryl/Heteroaryl Benzohydrazide Derivatives
A series of novel aryl/heteroaryl benzohydrazide (3a–d) and aryl/heteroaryl phenylacetamide derivatives (5a–g) have been developed as broad-spectrum antibacterial agents. Among these, compounds 3b (MIC 0.7 μg/mL) and 3c (MIC 0.6 μg/mL) exhibited potent activity against a panel of organisms, particularly S. aureus .
Time-kill studies confirmed the bactericidal activity of 3b and 3c against S. aureus, attributed to the conjoined benzothiazole and benzohydrazide moieties in their structures. Extra-precision docking studies revealed that compound 3c exhibited higher binding affinity (-6.23 kcal/mol) against S. aureus ParE (SaParE) .
N'-benzylidene-4-(tert-butyl)benzohydrazide Derivatives
Twenty-three new N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives (4–26) have been synthesized through condensation of aromatic aldehydes with 4-(t-Bu)benzohydrazide in the presence of methanol and glacial acetic acid. The synthetic route involved:
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Synthesis of methyl 4-tert-butylbenzoate (2) from 4-(t-Bu)benzoic acid (1) by refluxing in methanol
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Reaction of methyl 4-tert-butylbenzoate (2) with hydrazine hydrate to produce the corresponding hydrazide 3
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Condensation of diverse substituted aromatic aldehydes with 4-(tBu)benzohydrazide to obtain N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives 4–26
Table 3: Structure-Activity Relationship Patterns in Benzohydrazide Derivatives
Structural Modification | Biological Effect | Representative Compounds |
---|---|---|
3,4-difluorophenyl group | Enhanced antifungal activity | A6 |
Benzothiazole moiety | Improved antibacterial activity | 3b, 3c |
Methoxy substitution | Moderate to good antibacterial activity | 5c, 6h |
Nitro substitution | Enhanced antimicrobial properties | 5d |
Fluorine substitution | Broad-spectrum antimicrobial effect | 5j, A6 |
Synthetic Applications in Drug Development
Design Principles for Benzohydrazide-Based Therapeutics
Drug design utilizing benzohydrazide scaffolds typically follows these principles:
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Incorporation of essential aryl or heteroaryl groups responsible for specific biological activities
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Manipulation of substituents to modulate pharmacokinetic properties
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Introduction of bioisosteres to enhance target selectivity
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Optimization of hydrogen-bonding capacity to improve binding affinity
These principles have guided the development of benzohydrazide derivatives with enhanced potency and selectivity against various targets.
Target-Based Design Approaches
Recent molecular docking studies and binding free energy calculations revealed that certain benzohydrazide derivatives may target bacterial ParE enzyme to elicit antibacterial properties. Compound 3c demonstrated higher binding affinity against S. aureus ParE, with molecular dynamics simulation over 50 ns confirming the stability of its predicted binding conformation .
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